2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine
Overview
Description
2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chloromethyl group at the 4-position of the phenyl ring and a fluorine atom at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields including medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that chloromethyl groups often target nucleophilic sites in biological molecules .
Mode of Action
The mode of action of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine involves interactions with its targets through nucleophilic substitution reactions . The chloromethyl group is susceptible to attack by nucleophiles, leading to the formation of a new bond . This reaction can occur via an SN1 or SN2 pathway, depending on the nature of the substrate .
Biochemical Pathways
Compounds with similar structures have been shown to participate in nucleophilic substitution reactions, which can impact various biochemical pathways .
Pharmacokinetics
The presence of a chloromethyl group may influence the compound’s bioavailability, as it can undergo reactions that modify the compound’s structure .
Result of Action
The compound’s reactivity suggests it could potentially modify biological molecules, leading to changes in their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can impact the rate and outcome of the reactions it undergoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine typically involves the reaction of 4-(chloromethyl)benzaldehyde with 5-fluorouracil under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the pyrimidine ring attacks the carbonyl carbon of the benzaldehyde, followed by cyclization and dehydration steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine undergoes various chemical reactions including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products:
Oxidation: 2-[4-(carboxymethyl)phenyl]-5-fluoropyrimidine.
Reduction: 2-[4-(aminomethyl)phenyl]-5-fluoropyrimidine.
Substitution: 2-[4-(methylthio)phenyl]-5-fluoropyrimidine.
Scientific Research Applications
2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits potent kinase inhibition properties.
Quinazoline: Widely used in cancer therapy due to its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase.
Furo[2,3-d]pyrimidine: Investigated for its antimicrobial and anticancer activities
Uniqueness: 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl and fluorine groups enhances its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUHYGHPKNGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254777 | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1139432-30-6 | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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